![molecular formula C40H26N4O4S B14595412 3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) CAS No. 60498-45-5](/img/structure/B14595412.png)
3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group bridging two phenylene rings, each connected to a quinazolinone moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonyl Bridge: The initial step involves the reaction of 4,4’-diaminodiphenyl sulfone with appropriate reagents to introduce the sulfonyl bridge. This can be achieved through sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of Quinazolinone Moieties: The next step involves the formation of quinazolinone rings. This can be accomplished by reacting the sulfonyl-bridged intermediate with anthranilic acid derivatives under suitable conditions, such as heating in the presence of a dehydrating agent.
Final Assembly: The final step involves the coupling of the phenyl groups to the quinazolinone moieties, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide or thiol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and quinazolinone groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
類似化合物との比較
Similar Compounds
1,1’-(Sulfonyldi-4,1-phenylene)bis(3-phenylurea): This compound features a similar sulfonyl-bridged structure but with urea groups instead of quinazolinone moieties.
3,3’-(Sulfonyldi-4,1-phenylene)bis(4-chlorosulfonyl)sydnone: Another sulfonyl-bridged compound with sydnone groups, known for its antimicrobial activity.
Uniqueness
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) is unique due to the presence of quinazolinone moieties, which impart distinct biological and chemical properties. This makes it particularly valuable in medicinal chemistry and materials science, where its specific interactions and stability can be leveraged for various applications.
特性
CAS番号 |
60498-45-5 |
|---|---|
分子式 |
C40H26N4O4S |
分子量 |
658.7 g/mol |
IUPAC名 |
3-[4-[4-(4-oxo-2-phenylquinazolin-3-yl)phenyl]sulfonylphenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C40H26N4O4S/c45-39-33-15-7-9-17-35(33)41-37(27-11-3-1-4-12-27)43(39)29-19-23-31(24-20-29)49(47,48)32-25-21-30(22-26-32)44-38(28-13-5-2-6-14-28)42-36-18-10-8-16-34(36)40(44)46/h1-26H |
InChIキー |
LSSDCDQWRLYDJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C(=NC7=CC=CC=C7C6=O)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


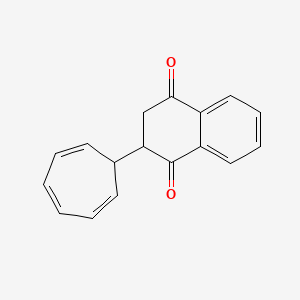
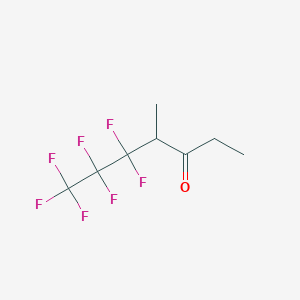
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
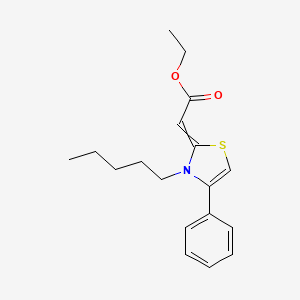
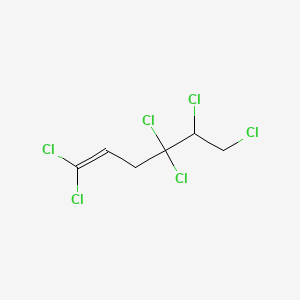
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
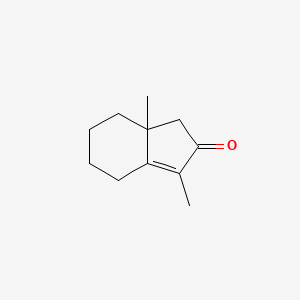
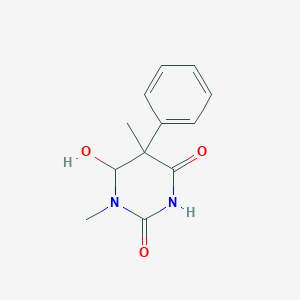

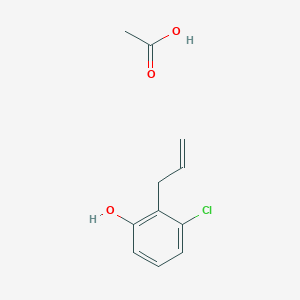
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

